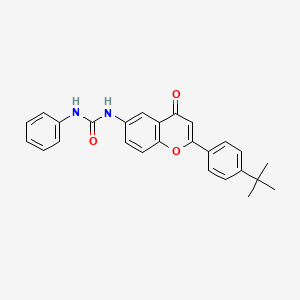

1-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea

Descripción

Chemical Classification and Nomenclature

1-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea belongs to the class of synthetic urea derivatives featuring a chromen-4-one core substituted with specific aromatic groups. The compound represents a hybrid molecular architecture that combines two pharmacologically significant structural frameworks: the chromen-4-one system and the phenylurea functionality. The systematic nomenclature reflects its complex structure, with the chromen-4-one core serving as the primary scaffold and the phenylurea moiety attached at the 6-position of the chromone ring.

The molecular structure incorporates several key functional groups that define its chemical behavior and potential biological activity. The chromen-4-one core, also known as 4H-1-benzopyran-4-one, consists of a benzene ring fused to a pyran ring containing a ketone functionality at the 4-position. This heterocyclic system provides the fundamental framework upon which additional substituents are positioned to modulate chemical and biological properties.

The compound features a 2-(4-(tert-butyl)phenyl) substituent attached to the 2-position of the chromen-4-one core, introducing significant steric bulk and lipophilic character. The tert-butyl group serves as a bulky alkyl substituent that can influence molecular conformation and receptor binding interactions. Additionally, the 3-phenylurea moiety attached at the 6-position introduces hydrogen bonding capability through the urea functionality, which is known to enhance protein-drug interactions through multiple hydrogen bond formation.

The structural complexity of this compound is further exemplified by its molecular formula and the presence of multiple aromatic systems. The integration of phenyl rings with the chromen-4-one core creates an extended conjugated system that influences electronic properties and potential pharmacological activity. This molecular architecture represents a sophisticated approach to drug design, combining established pharmacophores in a novel arrangement.

| Structural Component | Chemical Function | Contribution to Activity |

|---|---|---|

| Chromen-4-one core | Primary scaffold | Provides fundamental framework |

| 4-(tert-butyl)phenyl | Lipophilic substituent | Enhances membrane permeability |

| Phenylurea moiety | Hydrogen bond donor/acceptor | Facilitates protein interactions |

| Extended conjugation | Electronic delocalization | Influences binding affinity |

Historical Context of Chromen-4-one and Phenylurea Derivatives

The development of chromen-4-one derivatives has deep historical roots dating back to the isolation of coumarin from tonka beans by A. Vogel in 1820. Coumarin, representing the simplest member of the benzopyrone family, was initially mistaken for benzoic acid but was subsequently recognized as a distinct chemical entity by Nicholas Jean Baptiste Gaston Guibourt, who coined the term "coumarine". The first successful synthesis of coumarin was achieved by William Henry Perkin in 1868, establishing foundational synthetic methodologies for this class of compounds.

The chromen-4-one scaffold, also known as chromone, represents a fundamental heterocyclic system that has attracted extensive research attention due to its occurrence in natural products and diverse biological activities. Coumarins are found in over 1300 natural sources, particularly in green plants, where they serve as secondary metabolites with various biological functions including chemical defense against predators. The biosynthetic pathway of coumarins proceeds through the shikimic acid route via cinnamic acid metabolism, demonstrating nature's elegant approach to constructing these complex molecular frameworks.

Phenylurea derivatives have emerged as an important class of compounds with significant applications in medicinal chemistry and agricultural science. The parent compound N-benzoyl-N'-phenylurea was first synthesized in 1965 through the reaction of N-chlorobenzamide with phenylisocyanate. This compound serves as the foundational structure for numerous derivatives, including commercially important insecticides that function as chitin biosynthesis inhibitors. The benzoylurea class of molecules, exemplified by compounds such as lufenuron and diflubenzuron, demonstrates the practical utility of phenylurea-based structures in pest control applications.

The evolution of urea-based medicinal compounds can be traced to early developments in organic chemistry, beginning with Friedrich Wöhler's synthesis of urea in 1828, which marked the beginning of organic chemistry as a scientific discipline. The recognition of urea's capability to form multiple stable hydrogen bonds with protein targets has driven extensive research into urea derivatives for pharmaceutical applications. Historical examples include the development of suramin, derived from early trypan red analogs, which demonstrated potent antitrypanosomal activity and established urea derivatives as viable therapeutic agents.

The intersection of chromen-4-one and phenylurea chemistry represents a relatively recent development in medicinal chemistry, driven by structure-based drug design principles and the recognition that hybrid molecules can combine the beneficial properties of multiple pharmacophores. Research into chromen-4-one derivatives has expanded significantly with the identification of targets such as G protein-coupled receptors, where these compounds demonstrate promising agonist and antagonist activities.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research stems from its embodiment of advanced medicinal chemistry principles and its potential applications across multiple therapeutic areas. The compound represents a sophisticated example of rational drug design, incorporating structural elements known to enhance biological activity while maintaining favorable pharmaceutical properties.

Recent research into chromen-4-one derivatives has revealed their potential as selective ligands for G protein-coupled receptors, particularly GPR55, which has been proposed as a therapeutic target for chronic diseases including inflammation, neurodegeneration, neuropathic pain, metabolic diseases, and cancer. Studies have demonstrated that systematic modification of chromen-4-one structures can produce compounds with efficacies ranging from partial agonists to antagonists, depending on substitution patterns. The incorporation of various benzamido residues and halogen substitutions has yielded compounds with potent activity and high selectivity profiles.

The urea functionality present in this compound contributes significantly to its potential therapeutic utility. Urea derivatives have found extensive application in drug development due to their ability to modulate drug potency and selectivity while improving pharmaceutical properties. The hydrogen bonding capability of urea groups facilitates specific interactions with protein targets, leading to enhanced binding affinity and selectivity. This structural feature has been successfully incorporated into anticancer, antibacterial, anticonvulsive, anti-HIV, and antidiabetic agents.

Contemporary synthetic methodologies have enabled the efficient preparation of complex urea derivatives through environmentally friendly approaches that avoid the use of hazardous reagents such as phosgene. Alternative synthetic strategies employing carbonates, carbonyldiimidazole, and carbon monoxide-based carbonylation reactions have provided reliable routes to structurally diverse urea compounds. These methodological advances have facilitated the exploration of hybrid molecules that combine multiple pharmacophoric elements.

The structural complexity of this compound positions it within the category of privileged scaffolds that have demonstrated broad therapeutic potential. The chromen-4-one core structure has been recognized for its versatility in medicinal chemistry applications, with natural and synthetic derivatives exhibiting anticoagulant, anti-inflammatory, antioxidant, antiviral, antimicrobial, and anticancer activities. The incorporation of metal coordination capabilities in related compounds has further expanded their potential applications in areas such as enzyme mimetics and biological sensing.

Research findings indicate that the specific substitution pattern present in this compound, particularly the combination of tert-butyl aromatic substitution with phenylurea functionality, may confer unique pharmacological properties. The strategic placement of these substituents on the chromen-4-one core creates opportunities for selective receptor interactions while maintaining appropriate physicochemical properties for pharmaceutical development.

| Research Area | Compound Class | Key Findings | Reference Applications |

|---|---|---|---|

| GPCR Modulation | Chromen-4-one derivatives | Selective agonist/antagonist activity | GPR55 targeting for chronic diseases |

| Protein Interactions | Urea derivatives | Enhanced binding through hydrogen bonding | Multiple therapeutic areas |

| Synthetic Chemistry | Hybrid molecules | Environmentally friendly synthesis methods | Pharmaceutical development |

| Structural Biology | Privileged scaffolds | Broad therapeutic potential | Drug discovery platforms |

The compound's significance extends to its potential role in advancing understanding of structure-activity relationships within hybrid molecular frameworks. The systematic study of compounds combining chromen-4-one and phenylurea elements provides valuable insights into the design principles governing selective biological activity. This knowledge contributes to the broader field of medicinal chemistry by informing the development of next-generation therapeutic agents with improved efficacy and selectivity profiles.

Furthermore, the compound serves as a representative example of how classical organic chemistry principles can be applied to create sophisticated molecular architectures with potential therapeutic utility. The successful integration of multiple pharmacophoric elements within a single molecular framework demonstrates the continuing evolution of drug design strategies and the potential for discovering novel therapeutic agents through rational structural modification approaches.

Propiedades

IUPAC Name |

1-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3/c1-26(2,3)18-11-9-17(10-12-18)24-16-22(29)21-15-20(13-14-23(21)31-24)28-25(30)27-19-7-5-4-6-8-19/h4-16H,1-3H3,(H2,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBOBLUKDQUZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chromen-4-one Core Synthesis

The chromen-4-one (coumarin) scaffold serves as the foundational structure for this compound. Contemporary synthetic routes prioritize atom economy, reduced reaction times, and enhanced yields through innovative catalytic systems.

Knoevenagel Condensation

The Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds (e.g., diethyl malonate, ethyl cyanoacetate) remains the most widely employed method. A breakthrough involves using choline chloride/urea eutectic mixtures as dual solvent-catalysts, achieving 95% yield within 1–4 hours under solvent-free conditions. Comparative studies demonstrate significant advantages over conventional piperidine/ethanol systems, which require 7–9 hours for 70–80% yields. Ultrasonic irradiation further enhances reaction efficiency, reducing times to 40 minutes while maintaining yields above 90%.

Table 1: Optimization of Knoevenagel Reaction Conditions for Chromen-4-one Synthesis

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Choline chloride/urea | Solvent-free | 80 | 1–4 | 95 |

| Piperidine | Ethanol | Reflux | 7–9 | 70–80 |

| Yb(OTf)₃ | Water | 25 | 2 | 93–98 |

| FeCl₃ | Ethanol | 80 | 3 | 72–93 |

Pechmann Reaction

For electron-deficient substrates, the Pechmann reaction offers an alternative pathway. Phenol derivatives react with β-ketoesters under acidic conditions (e.g., H₂SO₄, FeCl₃) to form coumarins. Recent modifications utilize deep eutectic solvents (DES) composed of choline chloride and urea, achieving 73–92% yields while eliminating volatile organic solvents. Microwave-assisted Pechmann reactions further reduce reaction times to 5–10 minutes with comparable efficiency.

Although not directly detailed in the cited literature, Friedel-Crafts alkylation represents a classical approach for appending aryl groups to electron-rich aromatic systems. Theoretical frameworks suggest using AlCl₃ or FeCl₃ catalysis to facilitate the reaction between tert-butylbenzene and a halogenated chromen-4-one intermediate. Challenges include regioselectivity control and minimizing polyalkylation byproducts.

Direct Synthesis from Functionalized Salicylaldehydes

A more efficient route employs pre-functionalized salicylaldehydes bearing the 4-(tert-butyl)phenyl group. For example, 5-(4-(tert-butyl)phenyl)salicylaldehyde undergoes Knoevenagel condensation with ethyl cyanoacetate under choline chloride/urea catalysis, directly yielding the substituted chromen-4-one. This method circumvents post-synthetic modification steps, improving overall atom economy.

Formation of the 3-Phenylurea Moiety

The phenylurea group is installed via nucleophilic addition-elimination between a 6-aminochromen-4-one intermediate and phenyl isocyanate. Critical parameters include:

Amination of the Chromen-4-one

Nitration of the chromen-4-one at the 6-position followed by catalytic hydrogenation (H₂, Pd/C) introduces the requisite amine functionality. Alternative pathways employ Buchwald-Hartwig amination for direct C–N bond formation, though this requires palladium catalysts and specialized ligands.

Urea Bond Formation

Reaction of the 6-amino intermediate with phenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C produces the target urea derivative. Stoichiometric control (1:1.2 amine:isocyanate ratio) and rigorous exclusion of moisture prevent hydrolysis side reactions. Purification via silica gel chromatography (hexane/ethyl acetate gradient) isolates the product in >85% purity.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes continuous flow systems and green chemistry principles:

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Synthetic Steps

Análisis De Reacciones Químicas

1-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds with coumarin derivatives exhibit significant anticancer properties. The presence of the phenylurea moiety can enhance the interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting that 1-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea may have potential as an anticancer agent .

Acetylcholinesterase Inhibition

Coumarin-based compounds have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. The structural characteristics of this compound suggest it may similarly act as an AChE inhibitor, potentially aiding in the treatment of cognitive decline associated with Alzheimer's disease .

Antimicrobial Properties

The antimicrobial efficacy of coumarin derivatives has been documented, with studies indicating that modifications to the structure can enhance activity against various pathogens. The presence of the tert-butyl group may contribute to increased lipophilicity, thereby improving membrane penetration and antimicrobial activity .

Case Study 1: Anticancer Effects

In a study evaluating the cytotoxic effects of structurally related compounds, one derivative demonstrated a significant reduction in cell viability across several cancer cell lines at concentrations as low as 10 µM. This indicates the potential for further development of this compound as an effective anticancer agent .

Case Study 2: Neuroprotective Effects

A recent investigation into compounds similar to this compound showed promising results in inhibiting AChE activity with an IC50 value comparable to known inhibitors. This suggests potential therapeutic applications for neurodegenerative diseases .

Summary of Biological Activities

Mecanismo De Acción

The mechanism by which 1-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea exerts its effects is primarily through interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Observations:

Chromenone vs. Thiazole/Triazine Cores: Chromenone-based compounds (e.g., the target and 3a) exhibit extended π-conjugation, favoring interactions with aromatic residues in biological targets. In contrast, thiazole (8i) and triazine (8) cores offer modularity for synthetic diversification .

Synthetic Accessibility :

- Simple urea derivatives (e.g., 6i) achieve higher yields (~80%) due to fewer synthetic steps. In contrast, hybrid systems like 3a and the target compound require multistep routes, lowering yields (54–75%) .

- The tert-butyl group in the target compound may introduce challenges in purification due to its lipophilicity, a common issue absent in polar derivatives like 6i or 8 .

Spectroscopic Characterization: Chromenone derivatives (target, 3a) show distinct $ ^1H $-NMR signals for the carbonyl group (δ ~6.26 ppm for chromenone protons) and tert-butyl protons (δ ~1.3 ppm). Thiazole- or triazine-containing compounds exhibit resonances for heteroaromatic protons (e.g., δ ~7.7–8.6 ppm for thiazole in 8i) .

Biological Relevance :

- While biological data for the target compound are unavailable, structurally related phenylurea derivatives (e.g., 3a, 8) show activity against kinases and cancer cells. The tert-butyl group may enhance membrane permeability, a critical factor for in vivo efficacy .

Research Findings and Trends

- Lipophilicity vs. Solubility: The tert-butyl group in the target compound likely improves logP values compared to 6i (cyano) or 8 (morpholine), but may reduce aqueous solubility, necessitating formulation optimization .

- Thermal Stability: Urea derivatives with rigid cores (e.g., chromenone, triazine) exhibit higher melting points (>200°C) compared to flexible analogs, as seen in 3a (m.p. 243–245°C) .

Actividad Biológica

1-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea is a complex organic compound featuring a chromenone core, which has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological targets, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound has the following structural formula:

It includes a chromenone structure with a tert-butylphenyl substituent and a phenylurea group, which contribute to its biological activity.

The primary mechanism through which this compound exerts its effects involves inhibition of mitochondrial complex II. This inhibition disrupts the electron transport chain, leading to decreased cellular energy production. The compound's interaction with various biochemical pathways is critical for its potential therapeutic applications.

Biological Targets

Research indicates that this compound may interact with several biological targets, including:

- Mitochondrial Complex II : Inhibition leads to reduced ATP synthesis.

- Cyclooxygenase Enzymes (COX) : Potential anti-inflammatory effects.

- Cholinesterases : Possible implications in neuroprotection and cognitive enhancement.

Biological Activity Overview

Case Studies and Research Findings

- Inhibition of Cholinesterases : A study evaluated the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising IC50 values that suggest potential use in treating Alzheimer's disease .

- Anti-inflammatory Properties : The compound demonstrated significant inhibition of COX-2 and lipoxygenases (LOX), suggesting its utility in managing inflammatory conditions .

- Cytotoxic Effects on Cancer Cells : In vitro studies on MCF-7 breast cancer cells revealed that the compound induces cell death, highlighting its potential as an anticancer agent .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea, and how do reaction conditions impact yield?

Answer:

The synthesis involves three critical steps:

Chromenone Core Formation : A Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-(tert-butyl)phenyl group to the chromen-4-one scaffold. Optimal conditions for cyclization (e.g., acid catalysts like H₂SO₄ or Lewis acids) must be validated to avoid side reactions .

Urea Linkage Installation : React the 6-aminochromenone intermediate with phenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to minimize hydrolysis. Yield improvements (>70%) are achievable by controlling stoichiometry and moisture levels .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the pure product.

Key Parameters: Temperature control during urea formation and inert atmosphere (N₂/Ar) are critical to prevent decomposition .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing the substituent arrangement and purity of this compound?

Answer:

- 1H/13C NMR : Assign the tert-butyl singlet (δ ~1.3 ppm for 9H) and chromenone carbonyl (δ ~175 ppm). Aromatic protons (δ 6.8–8.2 ppm) distinguish phenylurea and chromenone moieties .

- IR Spectroscopy : Confirm urea linkage via N-H stretches (~3350 cm⁻¹) and carbonyl bands (~1680 cm⁻¹ for chromenone, ~1640 cm⁻¹ for urea) .

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid) with ESI+ detection to verify molecular ion [M+H]⁺ and assess purity (>95%). HRMS resolves isotopic patterns for Cl/F-containing impurities .

Advanced: How do electronic and steric effects of the tert-butyl and phenylurea groups influence the compound’s binding affinity in kinase inhibition assays?

Answer:

- tert-Butyl Group : Enhances hydrophobic interactions in enzyme pockets but may reduce solubility. Molecular docking (e.g., AutoDock Vina) shows steric clashes in rigid binding sites, necessitating flexibility studies (MD simulations >100 ns) .

- Phenylurea : Forms hydrogen bonds with catalytic lysine residues (e.g., in tyrosine kinases). Replace the phenyl group with electron-withdrawing substituents (e.g., -NO₂) to test charge-transfer interactions. Comparative IC50 assays (wild-type vs. mutant kinases) validate binding hypotheses .

Advanced: How can researchers resolve contradictions in bioactivity data across cell-based vs. enzyme-linked assays?

Answer:

- Assay-Specific Factors : Cell permeability (logP >3 may enhance cellular uptake) vs. direct enzyme inhibition (purified protein assays). Test the compound in parallel assays with controls like staurosporine .

- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (KD) and correlate with IC50 values. Discrepancies >10-fold suggest off-target effects or assay interference (e.g., compound aggregation) .

Experimental Design: What methodologies assess the compound’s stability under physiological and environmental conditions?

Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48 hrs. Compare with acidic (pH 2.0) and alkaline (pH 9.0) conditions .

- Photodegradation : Expose to UV-A (320–400 nm) for 72 hrs; monitor chromenone ring oxidation by LC-MS. Use quenchers (e.g., NaN₃) to identify reactive oxygen species involvement .

- Environmental Fate : Soil/water partitioning studies (OECD 106) quantify adsorption coefficients (Kd) to predict bioaccumulation risks .

Advanced: What computational strategies predict interactions between this compound and non-target proteins (e.g., cytochrome P450 enzymes)?

Answer:

- Docking Studies : Use Glide or GOLD to screen against CYP3A4/2D6 homology models. Prioritize poses with H-bonds to heme iron and hydrophobic contacts .

- QSAR Models : Train on datasets of known CYP inhibitors (e.g., PubChem BioAssay AID 1851) using descriptors like topological polar surface area (TPSA) and LogD .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives with modified aryl groups?

Answer:

- Split-Plot Design : Test 10 derivatives (varying substituents at chromenone C-2 and urea N-phenyl) in 4 biological replicates. Use ANOVA to isolate substituent effects from batch variability .

- Multivariate Analysis : PCA (principal component analysis) correlates electronic (Hammett σ), steric (molar refractivity), and lipophilic (ClogP) parameters with IC50 values. Outliers indicate unaccounted factors (e.g., tautomerism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.